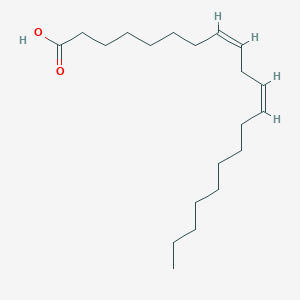

8Z,11Z-eicosadienoic acid

Übersicht

Beschreibung

(8Z, 11Z)-Icosadienoic acid, also known as (8Z, 11Z)-eicosadienoate or 20:2(omega-9), all-cis, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (8Z, 11Z)-Icosadienoic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral (8Z, 11Z)-Icosadienoic acid has been primarily detected in urine. Within the cell, (8Z, 11Z)-icosadienoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

(8Z,11Z)-icosadienoic acid is an icosadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 8 and 11. It is a conjugate acid of an (8Z,11Z)-icosadienoate(1-).

Wissenschaftliche Forschungsanwendungen

Biological Significance

1.1 Role in Cell Membrane Structure

8Z,11Z-eicosadienoic acid is an important component of cell membranes, particularly in certain types of cells where it contributes to membrane fluidity and functionality. Its presence can influence the physical properties of membranes, affecting processes such as permeability and protein function .

1.2 Metabolic Pathways

This fatty acid is involved in various metabolic pathways. It can be converted into bioactive lipid mediators that play roles in inflammation and immune responses. For example, it has been studied for its potential effects on the synthesis of eicosanoids, which are critical for regulating inflammation and cellular signaling .

Health Applications

2.1 Anti-Inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to modulate inflammatory responses in various models, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases .

2.2 Cardiovascular Health

The fatty acid may also have beneficial effects on cardiovascular health by influencing lipid profiles and reducing the risk of atherosclerosis. Studies suggest that dietary intake of polyunsaturated fatty acids like this compound can lower cholesterol levels and improve heart health indicators .

Industrial Applications

3.1 Nutraceuticals

Due to its health benefits, this compound is increasingly being incorporated into nutraceutical products aimed at improving overall health and preventing chronic diseases. Its potential as a dietary supplement is supported by research highlighting its positive effects on metabolic health .

3.2 Cosmetic Industry

In the cosmetic industry, the hydrophobic nature of this fatty acid makes it suitable for formulations aimed at improving skin barrier function and hydration. Its inclusion in skincare products can enhance moisture retention and provide anti-aging benefits due to its antioxidant properties .

Research Case Studies

Eigenschaften

Molekularformel |

C20H36O2 |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(8Z,11Z)-icosa-8,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |

InChI-Schlüssel |

XUJWOMMOEOHPFP-UTJQPWESSA-N |

SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.